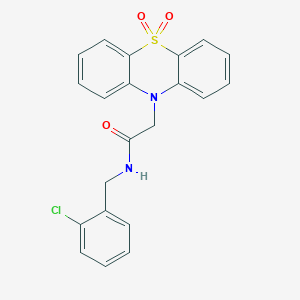![molecular formula C14H11N3O4 B11268894 ({[(E)-(4-nitrophenyl)methylidene]amino}oxy)(phenylamino)methanone](/img/structure/B11268894.png)
({[(E)-(4-nitrophenyl)methylidene]amino}oxy)(phenylamino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE is a chemical compound that belongs to the class of Schiff bases and carbamates It is characterized by the presence of a nitrophenyl group and a phenylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE typically involves the condensation of 4-nitrobenzaldehyde with N-phenylcarbamate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of (E)-[(4-AMINOPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE.
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE: Similar structure but with the nitro group in the meta position.
(E)-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains a dimethoxyphenyl group instead of a nitrophenyl group.
(E)-[(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains a fluorophenyl group instead of a nitrophenyl group.
Uniqueness
(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H11N3O4 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
[(E)-(4-nitrophenyl)methylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-14(16-12-4-2-1-3-5-12)21-15-10-11-6-8-13(9-7-11)17(19)20/h1-10H,(H,16,18)/b15-10+ |
Clave InChI |
TUQZIUCIMPUYIS-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11268812.png)
![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11268814.png)

![N-(3-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11268830.png)
![4-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268836.png)
![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11268845.png)
![N-(3,4-dimethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11268846.png)
![N-heptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11268854.png)
![2-(3-Chlorophenyl)-4-[(4-ethenylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268865.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B11268871.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11268875.png)
![N-(3-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268881.png)
![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11268883.png)
